molecular formula C20H27N3O3 B4413887 5-(TERT-BUTYL)-3-(2-OXO-2-PIPERIDINOETHYL)-5-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE

5-(TERT-BUTYL)-3-(2-OXO-2-PIPERIDINOETHYL)-5-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE

Cat. No.: B4413887
M. Wt: 357.4 g/mol
InChI Key: PKHCUHIBEKFKFU-UHFFFAOYSA-N
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Description

5-(TERT-BUTYL)-3-(2-OXO-2-PIPERIDINOETHYL)-5-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and an imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(TERT-BUTYL)-3-(2-OXO-2-PIPERIDINOETHYL)-5-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidinedione core, introduction of the piperidine ring, and attachment of the phenyl and tert-butyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

5-(TERT-BUTYL)-3-(2-OXO-2-PIPERIDINOETHYL)-5-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

5-(TERT-BUTYL)-3-(2-OXO-2-PIPERIDINOETHYL)-5-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-(TERT-BUTYL)-3-(2-OXO-2-PIPERIDINOETHYL)-5-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(TERT-BUTYL)-3-(2-OXO-2-PIPERIDINOETHYL)-5-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE include other imidazolidinedione derivatives and compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-5-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-19(2,3)20(15-10-6-4-7-11-15)17(25)23(18(26)21-20)14-16(24)22-12-8-5-9-13-22/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHCUHIBEKFKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(C(=O)N(C(=O)N1)CC(=O)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(TERT-BUTYL)-3-(2-OXO-2-PIPERIDINOETHYL)-5-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
Reactant of Route 2
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5-(TERT-BUTYL)-3-(2-OXO-2-PIPERIDINOETHYL)-5-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
Reactant of Route 3
Reactant of Route 3
5-(TERT-BUTYL)-3-(2-OXO-2-PIPERIDINOETHYL)-5-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
Reactant of Route 4
5-(TERT-BUTYL)-3-(2-OXO-2-PIPERIDINOETHYL)-5-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
Reactant of Route 5
Reactant of Route 5
5-(TERT-BUTYL)-3-(2-OXO-2-PIPERIDINOETHYL)-5-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
Reactant of Route 6
5-(TERT-BUTYL)-3-(2-OXO-2-PIPERIDINOETHYL)-5-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE

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